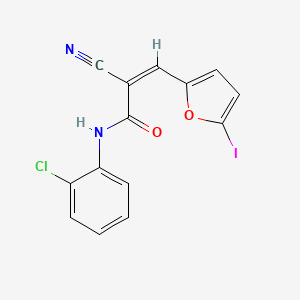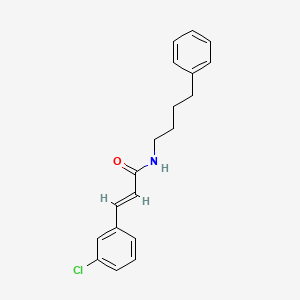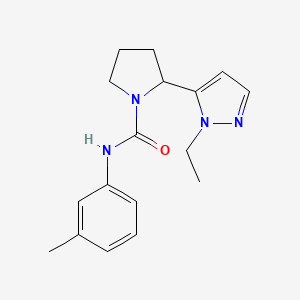![molecular formula C15H16BrN3S B4722029 N-(4-bromophenyl)-N'-[4-(dimethylamino)phenyl]thiourea](/img/structure/B4722029.png)
N-(4-bromophenyl)-N'-[4-(dimethylamino)phenyl]thiourea
Overview
Description
N-(4-bromophenyl)-N'-[4-(dimethylamino)phenyl]thiourea, also known as BPTU, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. BPTU is a thiourea derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively. In
Scientific Research Applications
N-(4-bromophenyl)-N'-[4-(dimethylamino)phenyl]thiourea has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N-(4-bromophenyl)-N'-[4-(dimethylamino)phenyl]thiourea has been found to have anti-cancer and anti-inflammatory properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, N-(4-bromophenyl)-N'-[4-(dimethylamino)phenyl]thiourea has been studied for its potential use as a herbicide. In material science, N-(4-bromophenyl)-N'-[4-(dimethylamino)phenyl]thiourea has been studied for its potential use in the development of organic semiconductors.
Mechanism of Action
N-(4-bromophenyl)-N'-[4-(dimethylamino)phenyl]thiourea is a thiourea derivative that acts as a protein kinase inhibitor. It inhibits the activity of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation. By inhibiting protein kinases, N-(4-bromophenyl)-N'-[4-(dimethylamino)phenyl]thiourea can modulate various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-N'-[4-(dimethylamino)phenyl]thiourea has been found to have various biochemical and physiological effects. In vitro studies have shown that N-(4-bromophenyl)-N'-[4-(dimethylamino)phenyl]thiourea can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In vivo studies have shown that N-(4-bromophenyl)-N'-[4-(dimethylamino)phenyl]thiourea can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
N-(4-bromophenyl)-N'-[4-(dimethylamino)phenyl]thiourea has several advantages for lab experiments, including its high purity and stability. It can be easily synthesized using various methods, and its mechanism of action has been well-studied. However, N-(4-bromophenyl)-N'-[4-(dimethylamino)phenyl]thiourea also has some limitations. It has low solubility in water, which can make it difficult to use in some experiments. It can also be toxic at high concentrations, which can limit its use in certain applications.
Future Directions
There are several future directions for the study of N-(4-bromophenyl)-N'-[4-(dimethylamino)phenyl]thiourea. One direction is to explore its potential use as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Another direction is to study its potential use as a herbicide and its impact on the environment. Additionally, the development of new synthesis methods and the optimization of reaction conditions can improve the yield and purity of N-(4-bromophenyl)-N'-[4-(dimethylamino)phenyl]thiourea.
properties
IUPAC Name |
1-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3S/c1-19(2)14-9-7-13(8-10-14)18-15(20)17-12-5-3-11(16)4-6-12/h3-10H,1-2H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEMAFHSZBAMCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-methylphenyl)-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4721950.png)
![4-(2-phenoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4721956.png)
![5-({3-[(benzylamino)carbonyl]-4-phenyl-2-thienyl}amino)-5-oxopentanoic acid](/img/structure/B4721963.png)
![N-(3-methyl-2-pyridinyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4721970.png)

![{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}[2-(trifluoromethyl)benzyl]amine hydrochloride](/img/structure/B4721972.png)


![4-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide](/img/structure/B4722001.png)
![N-(1-ethyl-4-piperidinyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B4722008.png)
![methyl (5-{4-[(4-fluorobenzyl)oxy]benzylidene}-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B4722020.png)

![1-(3-chlorophenyl)-4-[3-(2-furyl)-2-propen-1-ylidene]-3,5-pyrazolidinedione](/img/structure/B4722030.png)
![N-(3-chloro-2-methylphenyl)-6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4722035.png)